CID 168012562

Beschreibung

Based on Figure 1 in , it is associated with a chromatographic profile (GC-MS) and vacuum distillation fractions, suggesting it may be a volatile or semi-volatile organic compound. However, the absence of explicit IUPAC naming or functional group analysis in the evidence limits definitive characterization .

Eigenschaften

Molekularformel |

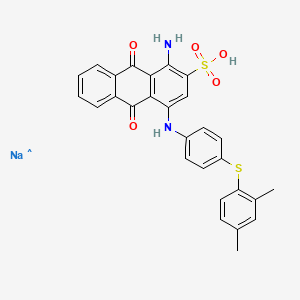

C28H22N2NaO5S2 |

|---|---|

Molekulargewicht |

553.6 g/mol |

InChI |

InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35); |

InChI-Schlüssel |

NWXBATCMPJMJPS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O)C.[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of CID 168012562 involves several synthetic routes and reaction conditions. One common method includes the use of specific starting materials and reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

CID 168012562 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

CID 168012562 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 168012562 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Compounds for Indirect Comparison

| CID | Name/Class | Structural Features | Relevance to CID 168012562 |

|---|---|---|---|

| 6167 | Colchicine | Tropolone alkaloid, tricyclic core | Contrast in bioactivity and use |

| 101283546 | Oscillatoxin D | Polyketide-derived macrocycle | Potential similarity in mass profile |

| 185389 | 30-Methyl-oscillatoxin D | Methylated derivative of oscillatoxin | Functional group variation |

| 156582093 | Oscillatoxin E | Modified polyketide backbone | Comparative chromatographic behavior |

Key Observations :

- Colchicine (CID 6167) : Unlike this compound, colchicine is a well-characterized alkaloid with a tricyclic structure and microtubule-disrupting activity. Its mass spectrum () and pharmacological profile differ significantly from the chromatographic data for this compound .

- Oscillatoxin Derivatives (CIDs 101283546, 185389, etc.) : These polyketide-derived toxins share macrocyclic structures, which may align with the mass spectral patterns observed for this compound (, Figure 1D). However, the absence of explicit structural overlap in the evidence precludes direct comparison .

Analytical and Functional Comparisons

Chromatographic Behavior :

This compound was isolated via vacuum distillation (C), suggesting moderate volatility. Its retention time in GC-MS (Figure 1C) could be compared to oscillatoxins, which often exhibit similar elution profiles due to their molecular weight and polarity.

Bioactivity :

No bioactivity data for this compound are provided. In contrast, oscillatoxin derivatives are cytotoxic, and colchicine is anti-inflammatory. This highlights a critical gap in understanding this compound’s functional role.

Recommendations for Future Studies

Conduct high-resolution NMR or X-ray crystallography to resolve this compound’s structure.

Perform bioactivity screening against cancer cell lines or microbial targets, leveraging protocols from oscillatoxin research .

Compare GC-MS profiles with PubChem’s library of polyketides and alkaloids to identify structural analogs.

Q & A

How to formulate a research question for CID 168012562 that aligns with scientific rigor?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Begin by identifying gaps in existing literature (e.g., unstudied biological pathways or synthesis methods). Refine questions iteratively through peer feedback and pilot studies. Avoid overly broad queries; instead, focus on mechanistic insights or comparative efficacy. For example:

"How does the structural conformation of this compound influence its binding affinity to [specific target] compared to analogs?"

Key Steps :

- Conduct preliminary literature reviews to map existing knowledge .

- Apply FINER criteria to evaluate feasibility and relevance .

- Use hypothesis-driven phrasing to enable testability .

Table 1 : FINER Criteria for Research Questions

| Criteria | Application to this compound Research |

|---|---|

| Feasible | Ensure access to synthesis protocols or computational tools. |

| Novel | Address understudied properties (e.g., metabolic stability). |

| Ethical | Adhere to safety guidelines for in vitro/in vivo studies. |

| Relevant | Link to therapeutic applications or mechanistic understanding. |

Q. What methodologies are recommended for conducting a literature review on this compound?

- Methodological Answer : Follow a systematic review protocol :

Database Selection : Use PubMed, SciFinder, and Web of Science, avoiding non-peer-reviewed sources like patents or commercial websites .

Search Strategy : Combine keywords (e.g., "this compound," "kinase inhibition," "ADMET properties") with Boolean operators.

Screening : Apply inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed only).

Data Extraction : Tabulate findings (e.g., IC50 values, experimental conditions) for comparative analysis .

- Tools : Use citation managers (EndNote, Zotero) and visualization software (VOSviewer) to map trends .

Q. What are the key considerations in experimental design for studies involving this compound?

- Methodological Answer :

- Reproducibility : Document synthesis steps, purity validation (HPLC, NMR), and storage conditions .

- Controls : Include positive/negative controls (e.g., known inhibitors for bioactivity assays).

- Statistical Power : Use power analysis to determine sample size .

Table 2 : Experimental Design Checklist

| Component | Example for this compound |

|---|---|

| Material Characterization | Purity ≥95% via HPLC, structural confirmation via NMR. |

| Dose-Response Curves | Test 6 concentrations in triplicate. |

| Data Transparency | Share raw data in supplementary materials . |

Advanced Research Questions

Q. How to systematically analyze contradictions in existing data on this compound?

- Methodological Answer : Apply triangulation :

Cross-Method Validation : Compare results from assays (e.g., SPR vs. ITC for binding affinity).

Contextual Analysis : Assess variability in experimental conditions (pH, temperature) .

Sensitivity Testing : Re-run experiments under disputed parameters.

- Example : If conflicting reports exist on cytotoxicity, re-evaluate cell lines, exposure times, and assay kits used .

Q. What frameworks are effective for integrating interdisciplinary approaches in this compound research?

- Methodological Answer : Combine computational chemistry (molecular docking, QSAR) with wet-lab validation (enzyme assays). Use multi-omics data (proteomics, metabolomics) to contextualize mechanisms . Workflow :

- In silico screening → In vitro validation → In vivo efficacy testing.

- Collaborate with bioinformaticians for pathway analysis .

Q. How to validate experimental reproducibility for this compound under varying conditions?

- Methodological Answer : Implement round-robin testing :

Inter-Lab Collaboration : Distribute samples to independent labs for replication.

Standardized Protocols : Publish detailed methods (e.g., solvent systems, instrument calibration) .

Blind Analysis : Use third-party statisticians to mitigate bias.

- Case Study : Reproduce solubility studies using USP/Ph.Eur. guidelines to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.